Dicyclohexylmethane

Description

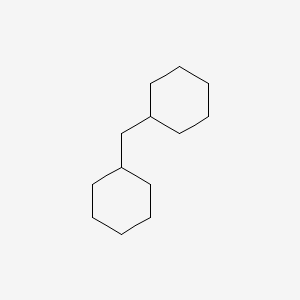

Dicyclohexylmethane, with the molecular formula C13H24, is an organic compound that belongs to the class of hydrocarbons known as alkanes. It is characterized by its structure, which consists of two cyclohexyl groups connected by a methylene bridge (–CH2–). This compound is typically a colorless liquid with a mild odor and is used in various applications, including as a solvent and in the synthesis of other chemical compounds. This compound is also noted for its relatively high boiling point of approximately 220 °C, which makes it suitable for high-temperature applications. Its molecular weight is about 180.33 g/mol. The compound is often utilized in the production of polymers and resins, and it can also serve as a precursor for the synthesis of isocyanates and other derivatives. Safety data indicates that while it is generally considered to have low toxicity, appropriate handling and safety measures should be observed to avoid potential health hazards. This compound is a versatile compound with significant industrial relevance.

Structure

3D Structure

Properties

CAS No. |

3178-23-2 |

|---|---|

Molecular Formula |

C13H24 |

Molecular Weight |

180.33 g/mol |

IUPAC Name |

cyclohexylmethylcyclohexane |

InChI |

InChI=1S/C13H24/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h12-13H,1-11H2 |

InChI Key |

XXKOQQBKBHUATC-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)CC2CCCCC2 |

Canonical SMILES |

C1CCC(CC1)CC2CCCCC2 |

Other CAS No. |

3178-23-2 |

Synonyms |

dicyclohexylmethane Ureol 6414 A |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of Dicyclohexylmethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of dicyclohexylmethane (CAS No. 3178-23-2). The information presented herein is intended to support research, development, and formulation activities by providing key data and standardized experimental methodologies.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₄ | [1][2] |

| Molecular Weight | 180.33 g/mol | [1][2][3] |

| Appearance | Colorless liquid | [2] |

| Melting Point | -18.64 °C | [2] |

| Boiling Point | 252.7 °C at 760 mmHg | [2][4] |

| Density | 0.873 g/cm³ | [2] |

Table 2: Solubility and Partitioning of this compound

| Property | Value | Reference |

| Water Solubility | Data not readily available; expected to be low | [4] |

| LogP (Octanol-Water Partition Coefficient) | 4.53710 | [2] |

Table 3: Flammability and Safety Data for this compound

| Property | Value | Reference |

| Flash Point | 94.4 °C | [2][4] |

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point of this compound, a low-melting solid, can be determined using the capillary method with a suitable cooling stage.[5][6][7][8]

Apparatus:

-

Melting point apparatus with cooling capability

-

Sealed capillary tubes

-

Thermometer calibrated to at least ±0.5 °C

-

Dry ice or a suitable cryogen for cooling

Procedure:

-

A small amount of liquid this compound is introduced into a capillary tube, which is then sealed.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is frozen by cooling the block with a cryogen like dry ice.

-

Once the sample is completely solid, the apparatus is set to heat at a slow, controlled rate (e.g., 1-2 °C per minute).

-

The temperature at which the first droplet of liquid appears is recorded as the initial melting point.

-

The temperature at which the last solid crystal melts is recorded as the final melting point.

-

The melting point is reported as a range between these two temperatures.

Boiling Point Determination (Distillation Method)

The boiling point of this compound can be accurately determined via distillation.[9][10][11][12]

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Calibrated thermometer

-

Heating mantle

-

Boiling chips

Procedure:

-

A measured volume of this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The liquid is heated gently.

-

As the liquid boils, the vapor rises, and the temperature on the thermometer will increase and then stabilize.

-

The constant temperature observed during the collection of the distillate is recorded as the boiling point.

Density Determination (Oscillating U-Tube Method - ASTM D4052)

The density of liquid this compound can be precisely measured using a digital density meter based on the oscillating U-tube principle, as outlined in ASTM D4052.[13][14][15][16][17]

Apparatus:

-

Digital density meter with an oscillating U-tube

-

Thermostatically controlled sample chamber

-

Syringe or automated sampler for sample injection

Procedure:

-

The density meter is calibrated using two standards of known density, typically dry air and distilled water.

-

The sample chamber is thermostatically controlled to the desired temperature.

-

A small, bubble-free aliquot of this compound is introduced into the oscillating U-tube.

-

The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample.

-

The density is calculated from this frequency change using the calibration data and displayed by the instrument.

Water Solubility Determination (Flask Method - OECD 105)

The water solubility of this compound can be determined using the flask method, a procedure suitable for substances with low solubility, as described in OECD Guideline 105.[18][19][20][21][22]

Apparatus:

-

Flask with a stirrer

-

Constant temperature bath

-

Centrifuge or filtration apparatus

-

Analytical instrument for concentration measurement (e.g., Gas Chromatography)

Procedure:

-

An excess amount of this compound is added to a flask containing purified water.

-

The flask is sealed and agitated in a constant temperature bath for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, the mixture is centrifuged or filtered to separate the aqueous phase from the undissolved this compound.

-

The concentration of this compound in the clear aqueous phase is then determined using a suitable analytical method, such as gas chromatography.

-

The determined concentration represents the water solubility of the compound at the experimental temperature.

Visualizations

Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates the logical workflow for the comprehensive determination of the physicochemical properties of this compound.

Caption: Workflow for determining physicochemical properties.

References

- 1. Cyclohexane, 1,1'-methylenebis- [webbook.nist.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound | C13H24 | CID 76644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. westlab.com [westlab.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. vernier.com [vernier.com]

- 10. phillysim.org [phillysim.org]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. ASTM D4052 - eralytics [eralytics.com]

- 14. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 15. store.astm.org [store.astm.org]

- 16. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 17. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 18. filab.fr [filab.fr]

- 19. oecd.org [oecd.org]

- 20. oecd.org [oecd.org]

- 21. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 22. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

Dicyclohexylmethane: A Comprehensive Technical Guide

For Researchers, Scientists, and Chemical Industry Professionals

Abstract

Dicyclohexylmethane, a saturated alicyclic hydrocarbon, serves as a crucial intermediate in the chemical industry. This guide provides an in-depth overview of its chemical identifiers, physical and chemical properties, and detailed experimental protocols for its synthesis. While primarily an industrial chemical, this document addresses its technical aspects for a scientific audience, including potential, though not currently established, relevance in broader research contexts.

Chemical Identifiers and Properties

This compound is most commonly known by its CAS number 3178-23-2.[1][2] A comprehensive list of its identifiers is provided below for clear referencing in research and documentation.

| Identifier | Value |

| CAS Number | 3178-23-2 |

| PubChem CID | 76644 |

| IUPAC Name | cyclohexylmethylcyclohexane |

| Molecular Formula | C13H24 |

| Molecular Weight | 180.33 g/mol |

| InChI Key | XXKOQQBKBHUATC-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)CC2CCCCC2 |

| Synonyms | Methane (B114726), dicyclohexyl-; 1,1'-Methylenebiscyclohexane |

Synthesis of this compound

The primary industrial route for synthesizing this compound is through the catalytic hydrogenation of diphenylmethane (B89790). This process involves the saturation of the two aromatic rings of diphenylmethane to form their corresponding cyclohexane (B81311) rings.

Experimental Protocol: Catalytic Hydrogenation of Diphenylmethane

This protocol is based on established methodologies for the hydrogenation of aromatic compounds.

Materials:

-

Diphenylmethane

-

Ruthenium-based catalyst (e.g., Ru on a support like carbon or alumina)

-

Solvent (e.g., a saturated hydrocarbon like cyclohexane or an alcohol)

-

High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller

-

Hydrogen gas (high purity)

Procedure:

-

The autoclave reactor is charged with diphenylmethane, the solvent, and the ruthenium-based catalyst.

-

The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

-

The reactor is then pressurized with hydrogen gas to the desired initial pressure.

-

The stirring is initiated, and the reactor is heated to the target reaction temperature.

-

The reaction is monitored by observing the hydrogen uptake from the pressure gauge. The reaction is considered complete when hydrogen consumption ceases.

-

After the reaction, the reactor is cooled to room temperature, and the excess hydrogen gas is carefully vented.

-

The reaction mixture is filtered to remove the catalyst.

-

The solvent is removed from the filtrate by rotary evaporation.

-

The resulting crude this compound can be purified by fractional distillation under reduced pressure to obtain the final product of high purity.

Reaction Parameters:

| Parameter | Value |

| Catalyst | Ruthenium on a solid support |

| Temperature | 100-200 °C |

| Pressure | 50-150 bar (hydrogen) |

| Reaction Time | 2-8 hours |

| Solvent | Cyclohexane, isopropanol, etc. |

Key Derivatives and Applications

While this compound itself has limited direct applications, its derivatives are of significant industrial importance.

4,4'-Diaminothis compound

4,4'-Diaminothis compound is produced by the hydrogenation of 4,4'-methylenedianiline. It is a key component in the synthesis of polyamides and as a curing agent for epoxy resins.

This compound-4,4'-diisocyanate (HMDI)

This compound-4,4'-diisocyanate, also known as hydrogenated MDI (HMDI), is a major industrial chemical with CAS number 5124-30-1.[3][4][5][6][7][8] It is synthesized from 4,4'-diaminothis compound. HMDI is a crucial monomer in the production of light-stable and weather-resistant polyurethane coatings and elastomers.

Visualizing Chemical Pathways and Workflows

Given the industrial nature of this compound and the absence of known biological signaling pathways, the following diagrams illustrate the chemical synthesis pathways and a typical experimental workflow.

Caption: Chemical synthesis pathways of this compound and its key derivatives.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This compound is a foundational chemical intermediate, primarily valued for its role in the synthesis of high-performance polymers. While its direct application in drug development and biological sciences has not been established, a thorough understanding of its synthesis and properties is essential for chemists and material scientists. The provided technical information and experimental guidelines offer a solid foundation for further research and application in the chemical industry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4,4'-Diaminothis compound - Wikipedia [en.wikipedia.org]

- 3. 4,4'-Diaminodicyclohexyl methane | 1761-71-3 [chemicalbook.com]

- 4. CN102627569A - Method for synthesizing 3,3'-dimethyl-4,4'-diamino dicyclohexyl methane - Google Patents [patents.google.com]

- 5. This compound 4,4'-diisocyanate - Hazardous Agents | Haz-Map [haz-map.com]

- 6. Hydrogenated mdi | C15H22N2O2 | CID 21202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN100534974C - Process for preparing 4,4'-diamino dicyclohexyl methane by hydrogenation reaction - Google Patents [patents.google.com]

- 8. CN103553969B - Preparation method of 4,4'-dicyclohexylmethane diisocyanate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Dicyclohexylmethane from Diphenylmethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthesis routes for dicyclohexylmethane (DCHM) from diphenylmethane (B89790) (DPM), focusing on catalytic hydrogenation. DCHM is a valuable compound, notably utilized as a liquid organic hydrogen carrier (LOHC) for hydrogen storage and as a precursor in the polymer industry. This document details the prevalent catalytic systems, including those based on Ruthenium, Palladium, Rhodium, and Nickel, and presents quantitative data in structured tables for straightforward comparison. Detailed experimental protocols for key synthesis methods are provided, alongside visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding of the processes involved.

Introduction

The conversion of diphenylmethane to this compound is a significant hydrogenation reaction that saturates the two aromatic rings of the DPM molecule. This transformation is of considerable interest due to the properties of the resulting product, this compound, also known as bis(cyclohexyl)methane. Its high hydrogen storage capacity makes it a promising candidate for LOHC systems, which offer a safer and more manageable method for transporting hydrogen than traditional high-pressure or cryogenic methods. The core of this synthesis lies in heterogeneous catalysis, where the choice of catalyst, support, and reaction conditions critically influences the efficiency, selectivity, and overall yield of the process.

Core Synthesis Route: Catalytic Hydrogenation

The fundamental and most widely employed method for synthesizing this compound from diphenylmethane is catalytic hydrogenation. This process involves the reaction of diphenylmethane with hydrogen gas (H₂) under pressure and at elevated temperatures in the presence of a metal catalyst. The reaction proceeds by the stepwise saturation of the two phenyl rings.

Reaction Pathway

The overall reaction can be visualized as a two-step hydrogenation process, where one phenyl ring is hydrogenated first to form (cyclohexyl)(phenyl)methane as an intermediate, which is then subsequently hydrogenated to yield this compound.

An In-depth Technical Guide to the Molecular Structure and Geometric Isomers of Dicyclohexylmethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclohexylmethane, with the chemical formula C₁₃H₂₄, is a cycloaliphatic hydrocarbon characterized by two cyclohexane (B81311) rings linked by a methylene (B1212753) bridge.[1] Its molecular structure gives rise to geometric isomerism, a key aspect influencing its physicochemical properties and potential applications. This guide provides a comprehensive overview of the molecular architecture of this compound and a detailed exploration of its geometric isomers. While specific experimental data on the parent compound is limited in publicly available literature, this document draws upon established principles of stereochemistry and analogous data from its well-studied derivatives, such as 4,4'-diaminothis compound and this compound-4,4'-diisocyanate, to provide a thorough analysis.

Molecular Structure of this compound

This compound consists of two saturated six-membered cyclohexane rings connected to a central methylene (-CH₂-) group. The fundamental structure can be represented as (C₆H₁₁)₂CH₂. The cyclohexane rings adopt a chair conformation as their most stable arrangement, minimizing both angle and torsional strain. The carbon atoms within the cyclohexane rings are sp³ hybridized, leading to a tetrahedral geometry with bond angles close to the ideal 109.5°. The methylene bridge connects the 1 and 1' positions of the two rings.

Key Structural Parameters:

| Parameter | Typical Value |

| C-C bond length (cyclohexane ring) | ~ 1.54 Å |

| C-C bond length (methylene bridge) | ~ 1.54 Å |

| C-H bond length | ~ 1.09 Å |

| C-C-C bond angle (cyclohexane ring) | ~ 111.5° (in chair conformation) |

| H-C-H bond angle | ~ 109.5° |

Note: These are generalized values. Actual bond lengths and angles will vary slightly between the different geometric isomers due to steric interactions.

Geometric Isomerism in this compound

The presence of two substituted cyclohexane rings gives rise to geometric isomerism. The isomers are defined by the relative spatial orientation of the methylene bridge's connection points on the two rings. This results in three possible geometric isomers: cis, trans, and cis-trans. These isomers are diastereomers, meaning they are non-superimposable, non-mirror images of each other and thus have different physical and chemical properties.

-

cis isomer: Both cyclohexyl groups are on the same side of a reference plane. In the context of the chair conformations, this would typically involve one axial and one equatorial bond to the methylene bridge from each ring to minimize steric hindrance.

-

trans isomer: The cyclohexyl groups are on opposite sides of a reference plane. This is generally the most stable conformation as it allows both substituents on each ring to be in the equatorial position, minimizing steric strain.

-

cis-trans isomer: This nomenclature is more accurately applied to disubstituted cyclohexane derivatives where the substituents are on different carbons of the same ring. For this compound, the isomerism is between the two rings. Therefore, the primary isomers are more clearly defined by the relationship of the substituents on each ring relative to the plane of the other ring. A more precise description considers the orientation of the bond from the methylene carbon to each ring. This leads to three distinct isomers:

-

trans,trans-Dicyclohexylmethane: Both methylene-cyclohexyl bonds are equatorial with respect to their respective rings. This is expected to be the most stable isomer due to the minimization of steric hindrance.

-

cis,trans-Dicyclohexylmethane: One methylene-cyclohexyl bond is axial, and the other is equatorial.

-

cis,cis-Dicyclohexylmethane: Both methylene-cyclohexyl bonds are axial. This is expected to be the least stable isomer due to significant steric interactions.

-

The relative stability of these isomers generally follows the order: trans,trans > cis,trans > cis,cis. This is a direct consequence of the energetic penalty associated with axial substituents in cyclohexane rings.

Experimental Protocols

While specific experimental protocols for the synthesis and characterization of individual this compound isomers are not extensively detailed in the literature, the following methodologies, adapted from studies on its derivatives and general organic chemistry principles, would be applicable.

Synthesis

A common method for the synthesis of this compound is the catalytic hydrogenation of diphenylmethane (B89790).

Protocol for Catalytic Hydrogenation of Diphenylmethane:

-

Reaction Setup: A high-pressure autoclave reactor is charged with diphenylmethane and a suitable solvent, such as isopropanol.

-

Catalyst Addition: A hydrogenation catalyst, typically a noble metal catalyst like ruthenium on a support (e.g., alumina (B75360) or carbon), is added to the mixture.

-

Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction is carried out at elevated temperature and pressure (e.g., 100-150°C and 50-100 bar).

-

Reaction Monitoring: The progress of the reaction is monitored by measuring the uptake of hydrogen.

-

Work-up: After the reaction is complete, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude this compound, which will be a mixture of geometric isomers, is purified by fractional distillation.

References

Thermodynamic Landscape of Dicyclohexylmethane Hydrogenation and Dehydrogenation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data associated with the hydrogenation and dehydrogenation of dicyclohexylmethane, a key reaction in the context of Liquid Organic Hydrogen Carriers (LOHCs). Understanding the thermodynamics of this reversible process is crucial for the design and optimization of hydrogen storage and release systems. This document summarizes key quantitative data, details experimental methodologies, and provides a visual representation of the reaction pathway.

Reaction Overview

The reversible hydrogenation of diphenylmethane (B89790) to this compound and its corresponding dehydrogenation are central to its application as a hydrogen carrier. The reaction can be represented as follows:

Diphenylmethane + 6H₂ ⇌ this compound

The thermodynamic parameters of this equilibrium, including enthalpy, entropy, and Gibbs free energy, dictate the conditions required for efficient hydrogen storage (hydrogenation) and release (dehydrogenation).

Thermodynamic Data

A critical evaluation of the available thermodynamic data reveals some inconsistencies in the literature. However, recent comprehensive studies have provided a more consistent set of values. The following tables summarize the key thermodynamic parameters for the dehydrogenation of this compound.

Table 1: Standard Molar Enthalpy of Dehydrogenation of this compound at T = 298.15 K

| Thermodynamic Parameter | Value (kJ·mol⁻¹) | Source |

| ΔrH°(liq)/H₂ | 67.3 | [1] |

| ΔrH°(liq)/H₂ | 65.3 | [1] |

| ΔrH°(liq)/H₂ | 153.4 | [1] |

Note: The different values reported in the literature highlight the challenges in obtaining consistent thermochemical data. The value of 67.3 kJ·mol⁻¹ is a result of a recent comprehensive study combining experimental and computational methods.[1]

Table 2: Enthalpies of Formation and Vaporization of this compound at T = 298.15 K

| Thermodynamic Parameter | Value (kJ·mol⁻¹) | Source |

| ΔfH°(g) | -242.4 ± 2.0 | [1] |

| ΔfH°(liq) | -307.1 ± 2.2 | [1] |

| ΔlgH° | 64.7 ± 1.0 | [1] |

Experimental Protocols

The determination of the thermodynamic data presented above relies on a combination of experimental techniques and quantum chemical calculations.

Experimental Determination of Thermophysical Properties

A study by Kremer et al. focused on the experimental determination of thermophysical properties of the diphenylmethane/dicyclohexylmethane LOHC system.[2]

-

Sample Preparation: The substances were used as obtained from the supplier without further purification. The purity was checked by gas chromatography.

-

Density Measurements: A high-temperature, high-pressure vibrating tube densimeter was used. The instrument was calibrated using vacuum, air, and water.

-

Viscosity and Interfacial Tension: Surface light scattering (SLS) was employed for the absolute determination of liquid viscosity and interfacial tension.[2] This contactless, optical technique analyzes the temporal behavior of light scattered from microscopic surface fluctuations.[2]

-

Vapor Pressure: Measurements were performed using a static method in a high-temperature, high-pressure equilibrium apparatus.

Thermochemical Studies

A comprehensive thermodynamic study by Verevkin et al. utilized a combination of experimental methods and quantum chemical calculations to resolve inconsistencies in the existing data for this compound.[1]

-

Calorimetry: Combustion calorimetry is a common method for determining the enthalpy of formation of organic compounds.

-

Transpiration Method: This technique is used to measure vapor pressures at different temperatures, from which the enthalpy of vaporization can be derived.

-

Quantum Chemical Calculations: High-level quantum chemical calculations were used to validate the experimental results and to provide a consistent set of thermochemical data.[1]

Reaction Pathway Visualization

The following diagram illustrates the reversible hydrogenation and dehydrogenation of this compound.

Caption: Reversible hydrogenation and dehydrogenation of this compound.

References

Solubility of Dicyclohexylmethane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of dicyclohexylmethane (CAS 3178-23-2) in organic solvents. This compound, a saturated hydrocarbon, finds applications as a specialty solvent, a plasticizer, and an intermediate in chemical synthesis. A thorough understanding of its solubility characteristics is paramount for process design, formulation development, and safety assessments. Due to a notable absence of publicly available quantitative solubility data, this guide offers a theoretical framework for predicting solubility based on the principle of "like dissolves like" and the potential application of Hansen Solubility Parameters. Furthermore, it provides a detailed, step-by-step experimental protocol for the gravimetric determination of this compound's solubility, enabling researchers to generate precise data for their specific applications.

Introduction

This compound, also known as cyclohexylmethylcyclohexane, is a colorless liquid with a molecular formula of C₁₃H₂₄. Its structure, consisting of two cyclohexane (B81311) rings linked by a methylene (B1212753) bridge, renders it a nonpolar compound. This inherent nonpolarity is the primary determinant of its solubility behavior in various organic solvents. In fields such as polymer science, pharmaceuticals, and specialty chemicals, precise knowledge of a compound's solubility is crucial for optimizing reaction conditions, developing stable formulations, and ensuring product performance.

This guide addresses the current information gap regarding the quantitative solubility of this compound. While specific solubility values are not readily found in scientific literature, this document equips researchers with the foundational knowledge and practical methodologies to assess its solubility in a range of organic solvents.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the intermolecular interactions between the two substances. The general principle of "like dissolves like" provides a qualitative prediction of solubility.

2.1. Polarity and Intermolecular Forces

This compound is a nonpolar molecule, and its primary intermolecular interactions are weak van der Waals forces (specifically, London dispersion forces).[1][2][3] For dissolution to occur, the energy required to overcome the solute-solute and solvent-solvent interactions must be compensated by the energy released upon the formation of solute-solvent interactions.

Therefore, this compound is expected to be readily soluble in nonpolar organic solvents, which also exhibit predominantly London dispersion forces.[1][2] Conversely, it is expected to have very low solubility in highly polar solvents, such as water, due to the significant energy required to disrupt the strong hydrogen bonding network of water.[1][2]

2.2. Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters.[4][5][6] HSP decomposes the total Hildebrand solubility parameter into three components:

-

δD: Dispersion forces

-

δP: Polar forces

-

δH: Hydrogen bonding forces

Predicted Solubility Profile

Based on the principles of "like dissolves like," a predicted qualitative solubility profile for this compound in various classes of organic solvents is presented in Table 1. It is important to note that this table serves as a general guideline, and experimental verification is essential for obtaining precise solubility data.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Nonpolar Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | High | Similar nonpolar nature and reliance on London dispersion forces.[1][2] |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High | Nonpolar character, though aromatic solvents can have slightly higher polarity. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers have some polarity but the hydrocarbon portion allows for interaction with nonpolar solutes. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | Ketones are polar aprotic solvents; solubility will depend on the balance of polar and nonpolar interactions. |

| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | The polarity and hydrogen bonding capability of alcohols will limit the solubility of the nonpolar this compound. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low | Significant mismatch in polarity and intermolecular forces. |

Experimental Determination of Solubility

Given the absence of published quantitative data, the following section provides a detailed experimental protocol for determining the solubility of this compound in organic solvents using the isothermal gravimetric method.[7][8][9][10] This method is a reliable and widely used technique for establishing the solubility of a liquid or solid solute in a solvent at a constant temperature.

4.1. Experimental Protocol: Isothermal Gravimetric Method

4.1.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

-

Pipettes and syringes

4.1.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of a separate, undissolved phase of this compound is crucial to ensure the solution is saturated.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking samples at different time points (e.g., 12, 24, 36, and 48 hours) and analyzing the concentration until it remains constant.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the undissolved this compound to separate.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved droplets of this compound.

-

-

Gravimetric Analysis:

-

Record the exact weight of the filtered saturated solution.

-

Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without causing significant evaporation of the this compound. A vacuum oven at a lower temperature is preferable to minimize solute loss.

-

Continue drying until a constant weight of the this compound residue is achieved. This is confirmed by repeated weighing until the mass no longer changes.

-

Record the final weight of the dish and the dried solute.

-

4.1.3. Calculation of Solubility

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final weight of the dish with the dried residue.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved this compound from the total mass of the filtered saturated solution.

-

Express the solubility in desired units, such as:

-

g/100 g solvent: (mass of solute / mass of solvent) x 100

-

g/L solvent: (mass of solute / volume of solvent)

-

Mole fraction (χ): moles of solute / (moles of solute + moles of solvent)

-

4.2. Visualization of Experimental Workflow

The following diagram illustrates the workflow for the gravimetric determination of solubility.

Conclusion

References

- 1. All about Solubility of Alkanes [unacademy.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. Hansen solubility parameters [stenutz.eu]

- 6. benchchem.com [benchchem.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmacyjournal.info [pharmacyjournal.info]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. pharmajournal.net [pharmajournal.net]

spectral analysis of dicyclohexylmethane (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectral Analysis of Dicyclohexylmethane

Authored For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of this compound (C₁₃H₂₄) using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The document details the structural information that can be elucidated from each technique, presents key data in tabular format for clarity, and outlines standardized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals that correspond to the different chemical environments of the nuclei.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by a series of overlapping multiplets in the upfield region, typical for saturated cycloalkane systems. The protons on the cyclohexane (B81311) rings are chemically similar, leading to complex signal splitting.

| Protons | Expected Chemical Shift (δ) ppm | Multiplicity |

| Cyclohexyl Protons (-CH₂) | ~ 1.0 - 1.8 | Multiplet |

| Methine Protons (-CH) | ~ 1.6 - 1.8 | Multiplet |

| Methylene Bridge (-CH₂-) | ~ 0.8 - 1.2 | Multiplet |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. The complexity arises from extensive spin-spin coupling between adjacent, non-equivalent protons.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a clearer picture, with distinct signals for each chemically non-equivalent carbon atom. Due to the molecule's symmetry, fewer signals than the total number of carbons are expected.

| Carbon Atom | Expected Chemical Shift (δ) ppm |

| Methylene Bridge (-CH₂-) | ~ 30 - 40 |

| Methine Carbon (-CH-) | ~ 35 - 45 |

| Cyclohexyl Carbons (-CH₂-) | ~ 25 - 35 |

Note: The chemical shifts for alkane carbons typically fall within the 10-50 ppm range.[1]

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a liquid sample like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[2] The use of deuterated solvents is necessary to avoid large solvent signals in the ¹H NMR spectrum.[3] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard (δ = 0.0 ppm).[4][5]

-

Instrumentation: Utilize a high-resolution FT-NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition (¹H NMR):

-

Acquire a one-dimensional ¹H spectrum.

-

Typical parameters include a spectral width of 15 ppm, 8-16 scans, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.[2]

-

-

Data Acquisition (¹³C NMR):

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and calibrate the chemical shift scale using the TMS reference peak at 0.0 ppm.

Visualization: NMR Analysis Workflow

Caption: General workflow for NMR sample analysis.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[7] For an alkane like this compound, the spectrum is relatively simple, dominated by C-H bond vibrations.

IR Spectral Data

The key absorption bands for this compound are expected in the C-H stretching and bending regions.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| sp³ C-H Stretch | 2850 - 2960 | Strong |

| -CH₂- Scissoring (Bending) | ~ 1450 - 1470 | Medium |

| -CH₂- Rocking (Bending) | ~ 720 - 725 | Weak |

Note: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule as a whole.[8]

Experimental Protocol: FTIR Spectroscopy

For a liquid sample, Attenuated Total Reflectance (ATR) or a liquid transmission cell method can be used.

-

Sample Preparation (ATR Method):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Place a single drop of neat this compound directly onto the crystal surface.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal first. This will be automatically subtracted from the sample spectrum.

-

Acquire the sample spectrum. Typically, 16-32 scans are averaged to improve the signal-to-noise ratio.

-

The typical spectral range is 4000 to 400 cm⁻¹.

-

-

Data Processing: The instrument's software performs a Fourier transform on the interferogram to generate the final spectrum, which is plotted as percent transmittance versus wavenumber (cm⁻¹).[9][10]

Visualization: IR Spectroscopy Workflow

References

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. rsc.org [rsc.org]

- 3. utsouthwestern.edu [utsouthwestern.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

Health and Safety Considerations for Handling Dicyclohexylmethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only. It is not a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety consultation. Users should always consult the most current SDS for dicyclohexylmethane and adhere to all applicable local, state, and federal regulations.

Introduction

This compound, also known as cyclohexylmethylcyclohexane, is a cycloaliphatic hydrocarbon with the chemical formula C₁₃H₂₄. While structurally related to compounds used in the polymer industry, specific toxicological and safety data for this compound (CAS RN: 3178-23-2) are notably scarce in publicly available literature.[1] This guide provides a summary of the known information and outlines best practices for handling this compound in a laboratory setting, with a strong emphasis on precautionary measures due to the significant data gaps.

It is crucial to distinguish this compound from its diisocyanate derivative, this compound 4,4'-diisocyanate (HMDI). The diisocyanate is a well-documented hazardous substance with significant respiratory and skin sensitization properties. Much of the readily available safety information for "this compound" is often for this more hazardous derivative, and care must be taken to use data specific to CAS RN: 3178-23-2.

Hazard Identification and Classification

Due to the lack of specific toxicological studies, a definitive hazard classification for this compound is not available.[1] However, based on its chemical structure as a hydrocarbon, potential hazards may include:

-

Skin and Eye Irritation: Prolonged or repeated contact may cause irritation.

-

Respiratory Irritation: Inhalation of vapors or mists may irritate the respiratory tract.

-

Aspiration Hazard: If swallowed, aspiration into the lungs may occur, which can be harmful.

It is important to note that a Safety Data Sheet for this compound indicates "no data available" for critical toxicological endpoints such as acute toxicity, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity.[1]

Physical and Chemical Properties

A summary of the available physical and chemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 3178-23-2 |

| Molecular Formula | C₁₃H₂₄ |

| Molecular Weight | 180.33 g/mol |

| Appearance | Data not available |

| Odor | Data not available |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Flash Point | Data not available |

| Vapor Pressure | Data not available |

| Solubility in Water | Data not available |

Table 1: Physical and Chemical Properties of this compound.

Exposure Controls and Personal Protection

Given the lack of specific toxicity data, a conservative approach to exposure control is essential. Engineering controls and personal protective equipment (PPE) should be selected to minimize the potential for contact.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area. A chemical fume hood is recommended, especially when heating the substance or when there is a potential for aerosol generation.[1]

-

Enclosed Systems: For larger quantities or continuous processes, the use of a closed system is advised to minimize fugitive emissions.

Personal Protective Equipment (PPE)

A summary of recommended personal protective equipment is provided in Table 2.

| PPE Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields or a face shield.[1] |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile, neoprene). The breakthrough time of the glove material should be considered. Wear a lab coat or other protective clothing to prevent skin contact.[1] |

| Respiratory Protection | If ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[1] |

Table 2: Recommended Personal Protective Equipment for Handling this compound.

The following diagram outlines a general workflow for the safe use of PPE in a laboratory setting.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mists. Use only in a well-ventilated area. Wash hands thoroughly after handling.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] Keep away from incompatible materials such as strong oxidizing agents.

First-Aid Measures

In the event of exposure, follow these first-aid guidelines and seek medical attention.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1] |

Table 3: First-Aid Measures for this compound Exposure.

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.

-

Absorb: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

-

Collect: Place the absorbed material into a suitable, closed container for disposal.

-

Decontaminate: Clean the spill area thoroughly.

The following diagram illustrates a general workflow for responding to a chemical spill.

Toxicological Information

As previously stated, there is a significant lack of available data on the toxicological properties of this compound.[1] No information is available for the following endpoints:

-

Acute toxicity (oral, dermal, inhalation)

-

Skin corrosion/irritation

-

Serious eye damage/irritation

-

Respiratory or skin sensitization

-

Germ cell mutagenicity

-

Carcinogenicity

-

Reproductive toxicity

-

Specific target organ toxicity (single and repeated exposure)

-

Aspiration hazard

Due to this absence of data, this compound should be handled as a substance of unknown toxicity, and exposure should be minimized.

Ecological Information

There is no available data on the ecotoxicological effects of this compound, including its impact on aquatic life, persistence and degradability, bioaccumulative potential, or mobility in soil.[1] Therefore, release into the environment should be avoided.

Experimental Protocols

Due to the lack of published toxicological studies for this compound, specific experimental protocols for its assessment are not available. Standardized OECD (Organisation for Economic Co-operation and Development) test guidelines would be appropriate for evaluating the toxicological and ecotoxicological properties of this substance. These would include, but not be limited to:

-

Acute Oral Toxicity: OECD Test Guideline 420, 423, or 425

-

Acute Dermal Toxicity: OECD Test Guideline 402

-

Acute Inhalation Toxicity: OECD Test Guideline 403

-

Skin Irritation/Corrosion: OECD Test Guideline 404

-

Eye Irritation/Corrosion: OECD Test Guideline 405

-

Skin Sensitization: OECD Test Guideline 429

-

Mutagenicity: OECD Test Guideline 471 (Ames Test)

-

Ready Biodegradability: OECD Test Guideline 301

Signaling Pathways

There is no information available in the scientific literature regarding the signaling pathways or mechanisms of toxicity for this compound. Research would be required to determine if this compound interacts with any biological pathways.

Conclusion

The health and safety profile of this compound is largely uncharacterized. The lack of toxicological and ecotoxicological data necessitates a highly precautionary approach to its handling. All work with this compound should be conducted with appropriate engineering controls and personal protective equipment to minimize exposure. In the absence of specific data, researchers, scientists, and drug development professionals should treat this compound as a substance of unknown toxicity and handle it with the utmost care.

References

The Evolution of a Versatile Intermediate: A Technical History of Dicyclohexylmethane

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexylmethane, a saturated alicyclic hydrocarbon, has carved a significant niche as a versatile chemical intermediate. Its journey from an early 20th-century curiosity to a key component in modern materials and a potential player in the future of energy storage is a testament to the advancements in catalytic chemistry. This technical guide provides a comprehensive overview of the historical development of this compound, focusing on its synthesis, the evolution of catalytic systems, and its key applications, particularly in the production of valuable diamines and diisocyanates.

Early Developments: The Dawn of Catalytic Hydrogenation

The initial synthesis of this compound was a direct application of this groundbreaking technology, involving the catalytic hydrogenation of diphenylmethane (B89790).

Figure 1: Conceptual diagram of the catalytic hydrogenation of diphenylmethane.

The Rise of a Key Intermediate: 4,4'-Diaminothis compound (PACM)

The mid-20th century marked a pivotal shift in the story of this compound, as the focus turned to its derivatives, particularly 4,4'-diaminothis compound (also known as PACM or H12MDA). This diamine emerged as a crucial monomer for the production of high-performance polymers, such as polyamides and polyurethanes. The primary route to PACM is the catalytic hydrogenation of 4,4'-methylenedianiline (B154101) (MDA).

Evolution of Catalytic Systems for MDA Hydrogenation

Early investigations into the hydrogenation of MDA utilized catalysts such as cobalt oxide. However, the quest for higher yields, better selectivity, and milder reaction conditions led to the development of more sophisticated catalytic systems. The latter half of the 20th century saw the rise of noble metal catalysts, with ruthenium and rhodium becoming the catalysts of choice for this transformation. These catalysts, often supported on materials like alumina, offer superior activity and allow for greater control over the stereochemistry of the resulting PACM, which exists as a mixture of cis,cis, cis,trans, and trans,trans isomers.

| Catalyst System | Support | Temperature (°C) | Pressure (MPa) | Yield (%) | Key Observations | Reference |

| Cobalt Oxide | - | - | - | - | Early catalyst system for MDA hydrogenation. | [3] |

| Ruthenium | Alumina | 100-190 | 5-35 | >90 | High activity and selectivity. | [4] |

| Ruthenium-Rhodium | Alumina | 120-160 | 6-7 | ~97 | Allows for control of isomer distribution. | [5][6] |

| Ruthenium | Mesoporous Carbon | 90-140 | 8 | High | Good performance with potential for catalyst recycling. | [7] |

| Rhodium/Ruthenium | Monolith with Alumina Washcoat | - | - | - | Used in a two-step pretreatment and hydrogenation process. | [8] |

Table 1: Evolution of Catalytic Systems for the Hydrogenation of 4,4'-Methylenedianiline (MDA) to 4,4'-Diaminothis compound (PACM).

Figure 2: General experimental workflow for the synthesis of PACM.

From Diamine to Diisocyanate: The Synthesis of this compound Diisocyanate (HMDI)

The primary application of PACM is as a precursor to this compound diisocyanate (HMDI), also known as H12MDI. HMDI is an aliphatic diisocyanate that imparts excellent light stability, weather resistance, and mechanical properties to polyurethane products. The traditional and most common industrial method for producing HMDI is the phosgenation of PACM.

The Phosgenation Route

This process involves the reaction of PACM with phosgene (B1210022) (COCl2). While highly efficient, this method involves the use of extremely toxic phosgene, necessitating stringent safety precautions and complex handling procedures.

Non-Phosgene Routes: A Safer Alternative

Growing safety and environmental concerns have driven research into non-phosgene routes for the synthesis of isocyanates. For HMDI, one of the most promising alternatives involves the reaction of PACM with compounds like bis(trichloromethyl) carbonate (triphosgene) or dimethyl carbonate (DMC).[9][10][11][12] These methods avoid the direct use of phosgene, offering a potentially safer and more environmentally friendly production pathway.

| Method | Reagents | Key Intermediates | Key Advantages | Reference |

| Phosgenation | PACM, Phosgene (COCl2) | Carbamoyl chloride, Isocyanate | High efficiency, established industrial process. | [13] |

| Triphosgene (B27547) Route | PACM, Bis(trichloromethyl) carbonate | - | Avoids direct handling of phosgene gas. | [9] |

| Dimethyl Carbonate (DMC) Route | PACM, Dimethyl Carbonate | Carbamate | Phosgene-free, potentially greener route. | [10] |

Table 2: Comparison of Synthetic Routes to this compound Diisocyanate (HMDI).

Figure 3: Synthetic pathways to HMDI from PACM.

A Modern Application: this compound as a Liquid Organic Hydrogen Carrier (LOHC)

More recently, this compound has gained attention as a promising Liquid Organic Hydrogen Carrier (LOHC).[14] LOHC systems offer a safe and efficient means of storing and transporting hydrogen. In this concept, an unsaturated organic compound (the "hydrogen-lean" form) is catalytically hydrogenated to its saturated counterpart (the "hydrogen-rich" form). The hydrogen can then be released through a catalytic dehydrogenation process when needed.

Diphenylmethane can be hydrogenated to this compound, which can then be transported and stored under ambient conditions. The stored hydrogen can be released by dehydrogenating this compound back to diphenylmethane. This application leverages the fundamental catalytic hydrogenation chemistry that marked the beginning of this compound's story.

Experimental Protocols

Synthesis of this compound via Hydrogenation of Diphenylmethane

Objective: To synthesize this compound by the catalytic hydrogenation of diphenylmethane.

Materials:

-

Diphenylmethane

-

Raney Nickel (or a supported noble metal catalyst, e.g., 5% Ru/C)

-

Ethanol (or other suitable solvent)

-

Hydrogen gas

-

High-pressure autoclave equipped with a stirrer and temperature and pressure controls

Procedure:

-

In a high-pressure autoclave, charge diphenylmethane and the catalyst. The catalyst loading is typically in the range of 1-5% by weight relative to the diphenylmethane.

-

Add a suitable solvent, such as ethanol, to dissolve the diphenylmethane.

-

Seal the autoclave and purge it several times with nitrogen gas to remove any air, followed by purging with hydrogen gas.

-

Pressurize the autoclave with hydrogen to the desired pressure (e.g., 5-10 MPa).

-

Heat the reactor to the target temperature (e.g., 100-150°C) while stirring.

-

Monitor the reaction by observing the hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

-

Open the autoclave and filter the reaction mixture to remove the catalyst.

-

The solvent can be removed by distillation to yield the crude this compound, which can be further purified by vacuum distillation.

Synthesis of 4,4'-Diaminothis compound (PACM) via Hydrogenation of 4,4'-Methylenedianiline (MDA)

Objective: To synthesize PACM by the catalytic hydrogenation of MDA using a ruthenium-based catalyst.

Materials:

-

4,4'-Methylenedianiline (MDA)

-

5% Ruthenium on Alumina (Ru/Al2O3) catalyst

-

Tetrahydrofuran (THF) or another suitable solvent

-

Hydrogen gas

-

High-pressure autoclave equipped with a stirrer and temperature and pressure controls

Procedure:

-

Charge the high-pressure autoclave with MDA and the Ru/Al2O3 catalyst. A typical catalyst loading is 2.5% by weight relative to MDA.[5]

-

Add THF as a solvent.

-

Seal the autoclave and purge sequentially with nitrogen and then hydrogen.

-

Pressurize the autoclave with hydrogen to approximately 8.0 MPa.[5]

-

Heat the reactor to 180°C with vigorous stirring.[5]

-

Maintain these conditions until the hydrogen uptake ceases, indicating the completion of the reaction. The reaction time is a critical parameter to control the isomer distribution.

-

After cooling the reactor and venting the excess hydrogen, filter the reaction mixture to separate the catalyst.

-

The solvent is removed under reduced pressure to obtain the PACM product. The isomer distribution can be analyzed by gas chromatography.

Non-Phosgene Synthesis of this compound Diisocyanate (HMDI) using Triphosgene

Objective: To synthesize HMDI from PACM using triphosgene as a phosgene substitute.

Materials:

-

4,4'-Diaminothis compound (PACM)

-

Bis(trichloromethyl) carbonate (triphosgene)

-

An inert solvent (e.g., toluene (B28343) or chlorobenzene)

-

A suitable base (e.g., a tertiary amine) to act as a hydrogen chloride scavenger

-

Reaction vessel equipped with a stirrer, reflux condenser, and dropping funnel

Procedure:

-

Dissolve PACM in an inert solvent in the reaction vessel.

-

Slowly add a solution of triphosgene in the same solvent to the PACM solution at a controlled temperature, often at or below room temperature.

-

A base is typically added to neutralize the hydrogen chloride formed during the reaction.

-

After the addition is complete, the reaction mixture is gradually heated to a higher temperature to ensure the complete conversion to the diisocyanate.

-

The reaction progress can be monitored by techniques such as IR spectroscopy (disappearance of the amine N-H stretch and appearance of the isocyanate -N=C=O stretch).

-

Upon completion, the reaction mixture is filtered to remove any precipitated salts.

-

The solvent is removed by distillation, and the crude HMDI is purified by vacuum distillation.

Conclusion

The historical development of this compound as a chemical intermediate showcases a fascinating interplay between fundamental discoveries in catalysis and the evolving needs of the chemical industry. From its origins in the early days of catalytic hydrogenation to its current role in high-performance polymers and its potential as an energy carrier, this compound and its derivatives continue to be of significant interest to researchers and industry professionals. The ongoing development of safer and more sustainable synthetic routes, particularly non-phosgene methods for diisocyanate production, will undoubtedly shape the future of this versatile molecule.

References

- 1. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 2. researchgate.net [researchgate.net]

- 3. CN100534974C - Process for preparing 4,4'-diamino dicyclohexyl methane by hydrogenation reaction - Google Patents [patents.google.com]

- 4. patents.justia.com [patents.justia.com]

- 5. Experimental Study on Catalytic Hydrogenation of MDA to Prepare PACM Containing Lower Trans-Trans Isomer-Academax [exhibition.academax.com]

- 6. US9399615B2 - Catalyst and method for hydrogenation of 4,4â²-methylenedianiline - Google Patents [patents.google.com]

- 7. Hydrogenation catalyst and preparation method of 4,4'-diamino-dicyclohexyl methane - Eureka | Patsnap [eureka.patsnap.com]

- 8. US6998507B1 - Hydrogenation of methylenedianiline - Google Patents [patents.google.com]

- 9. CN103553969B - Preparation method of 4,4'-dicyclohexylmethane diisocyanate - Google Patents [patents.google.com]

- 10. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Non-phosgene Synthesis of Isocyanate Precursors--Lanzhou Greenchem ILs (Center for Greenchemistry and catalysis), LICP, CAS. Ionic Liquids [ionike.com]

- 13. data.epo.org [data.epo.org]

- 14. researchgate.net [researchgate.net]

dicyclohexylmethane and its role as a key precursor for 4,4'-dicyclohexylmethane diisocyanate (HMDI)

An In-depth Technical Guide on the Synthesis and Role of Dicyclohexylmethane in the Production of 4,4'-Dicyclohexylmethane Diisocyanate (HMDI)

Abstract

This technical guide provides a comprehensive overview of this compound and its critical role as a precursor in the synthesis of 4,4'-dicyclohexylmethane diisocyanate (HMDI), also known as hydrogenated MDI (H12MDI). HMDI is an aliphatic diisocyanate prized for its use in producing light-stable, weather-resistant polyurethane coatings, elastomers, and other high-performance materials.[1][2] This document details the primary synthesis route from diaminodiphenylmethane (MDA) to this compound derivatives and their subsequent conversion to HMDI. It includes a review of experimental protocols, quantitative data on reaction conditions and yields, and visual representations of the chemical pathways involved. This guide is intended for researchers, chemists, and professionals in the fields of polymer science and chemical manufacturing.

Introduction

4,4'-Dicyclohexylmethane diisocyanate (HMDI) is a key aliphatic diisocyanate used in the production of polyurethanes where color stability and resistance to ultraviolet (UV) degradation are paramount.[2] Unlike aromatic isocyanates, which can yellow upon exposure to light, HMDI-based polyurethanes maintain their transparency and physical properties, making them ideal for applications such as automotive clear coats, protective coatings for flooring, and flexible elastomers.[2][3]

The synthesis of HMDI is a multi-step process that begins with the hydrogenation of 4,4'-diaminodiphenylmethane (MDA). This critical step converts the aromatic rings of MDA into cyclohexane (B81311) rings, forming 4,4'-diaminothis compound (also referred to as H12MDA or PACM).[1][4][5] This hydrogenated intermediate is then converted to the final diisocyanate, HMDI, typically through phosgenation.[1][2][6] This guide focuses on the chemical transformations and methodologies central to this industrial process.

Synthesis of Diaminothis compound from Diaminodiphenylmethane

The primary route to producing the precursor for HMDI is the catalytic hydrogenation of 4,4'-diaminodiphenylmethane (MDA). This process reduces the two aromatic rings of MDA to saturated cyclohexane rings.

Reaction Pathway and Mechanism

The hydrogenation of MDA is a gas-liquid-solid three-phase reaction where hydrogen gas reacts with liquid MDA in the presence of a solid catalyst.[7] The reaction proceeds via the addition of hydrogen across the aromatic rings, leading to the formation of 4,4'-diaminothis compound. The efficiency and selectivity of this reaction are highly dependent on the catalyst, temperature, and pressure.

dot

Caption: Hydrogenation of MDA to H12MDA.

Experimental Protocols and Reaction Conditions

The hydrogenation of MDA can be performed using various catalysts and conditions, with ruthenium (Ru) and rhodium (Rh) being particularly effective.

Protocol 1: Ruthenium-Based Catalysis

A common method involves the use of a supported ruthenium catalyst. The following is a generalized protocol based on literature.[4][8][9]

-

Catalyst Preparation : A supported ruthenium catalyst is prepared, often on a support with a high surface area like alumina (B75360) or carbon.[8] The catalyst may be pre-treated with oxygen or air to enhance its activity.[9]

-

Reaction Setup : A high-pressure autoclave reactor is charged with MDA, a suitable solvent (such as tetrahydrofuran (B95107) or various alcohols), and the catalyst.[7][10]

-

Hydrogenation : The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen. The reaction mixture is heated and agitated.

-

Work-up : After the reaction is complete (indicated by the cessation of hydrogen uptake), the reactor is cooled, and the pressure is released. The catalyst is removed by filtration, and the solvent is evaporated to yield the diaminothis compound product.

Protocol 2: Rhodium-Ruthenium Catalysis

A combination of rhodium and ruthenium on a support can also be used, which may offer improved selectivity.[11]

-

Catalyst : A catalyst comprising both rhodium and ruthenium on a support material like a magnesium-aluminum oxide layer is employed.[11]

-

Reaction : The hydrogenation is carried out in an autoclave reactor with MDA dissolved in a solvent like tetrahydrofuran (THF).[11] An alkali moderator such as lithium hydroxide (B78521) (LiOH) may be added to influence the isomer distribution of the product.[10][11]

-

Conditions : The reaction is conducted under hydrogen pressure at an elevated temperature.

-

Product Isolation : Similar to the ruthenium-catalyzed process, the product is isolated after catalyst filtration and solvent removal.

Quantitative Data

The reaction conditions significantly impact the conversion of MDA, the yield of diaminothis compound, and the stereoisomeric composition of the product.

| Parameter | Ruthenium Catalyst | Rhodium-Ruthenium Catalyst | Reference |

| Catalyst | Supported Ru | Rh/Ru on Mg-Al oxide | [4][11] |

| Temperature | 100-190 °C | 120-160 °C | [7][8][11] |

| Pressure | 5-15 MPa (50-150 bar) | 6-7 MPa (60-70 bar) | [7][11] |

| Solvent | Tetrahydrofuran (THF), alcohols | Tetrahydrofuran (THF) | [7][10][11] |

| Reaction Time | 1-9 hours | ~3.5 hours | [4][11] |

| MDA Conversion | Nearly 100% | ~100% | [4][11][12] |

| Yield | Nearly 100% | >89% selectivity | [4][11] |

| Key Outcome | High yield and conversion | Controlled isomer formation | [4][11] |

Synthesis of 4,4'-Dicyclohexylmethane Diisocyanate (HMDI)

The diaminothis compound obtained from the hydrogenation of MDA is the direct precursor to HMDI. The conversion is typically achieved through phosgenation, although non-phosgene routes are also being explored.

Phosgenation Route

Phosgenation is the conventional industrial method for producing isocyanates. It involves the reaction of the primary amine groups of diaminothis compound with phosgene (B1210022) (COCl2).

Reaction Pathway

The reaction proceeds in two main stages: a cold phosgenation to form carbamoyl (B1232498) chlorides and a hot phosgenation to convert these intermediates into isocyanates with the elimination of hydrogen chloride (HCl).

dot

Caption: Phosgenation of H12MDA to HMDI.

Experimental Protocol: Phosgenation

The phosgenation of diaminothis compound is typically carried out in an inert solvent.[13]

-

Reaction Setup : A solution of phosgene in an inert solvent (e.g., chlorobenzene) is prepared in a reactor at a low temperature (e.g., 0 °C).[13]

-

Amine Addition : A suspension or solution of diaminothis compound in the same solvent is added to the phosgene solution.[13]

-

Reaction Progression : The reaction mixture is gradually heated to a higher temperature to complete the conversion to the diisocyanate.

-

Product Isolation : The excess phosgene and the hydrogen chloride byproduct are removed, often by distillation. The final HMDI product is then purified by fractional distillation under reduced pressure.

Non-Phosgene Route

Due to the high toxicity of phosgene, alternative, safer methods for synthesizing HMDI are of great interest. One such method involves the use of phosgene substitutes like bis(trichloromethyl) carbonate (triphosgene) or trichloromethyl chloroformate (diphosgene).[14][15]

Reaction Pathway

In this process, diaminothis compound reacts with triphosgene (B27547) or diphosgene in an inert solvent. The reaction mechanism is similar to that of phosgenation, proceeding through acylation followed by dehydrochlorination.[15]

dot

Caption: Non-phosgene synthesis of HMDI.

Experimental Protocol: Non-Phosgene Synthesis

-

Reaction Setup : Diaminothis compound is dissolved in an inert solvent such as chlorobenzene.[14]

-

Reagent Addition : A solution of triphosgene or diphosgene in the same solvent is slowly added to the amine solution while controlling the temperature.[14]

-

Reaction Conditions : The reaction can be carried out in one or two temperature stages, with an initial lower temperature followed by heating to complete the reaction.[15]

-

Product Purification : After the reaction, the solvent is removed, and the crude HMDI is purified by distillation under vacuum.[14]

Quantitative Data for HMDI Synthesis

The non-phosgene route offers a safer alternative, with reported high purity of the final product.

| Parameter | Non-Phosgene (Triphosgene/Diphosgene) Method | Reference |

| Reactants | 4,4'-Diaminothis compound, bis(trichloromethyl) carbonate, trichloromethyl chloroformate | [14] |

| Solvent | Chlorobenzene, Cyanobenzene | [14] |

| Temperature | Two-stage: -10 to 100 °C, then 100 to 200 °C | [15] |

| Product Purity | 98.1% (GC analysis) | [14] |

| Isocyanate Value | 31.4 wt% (Theoretical: 32.1 wt%) | [14] |

Properties and Applications of HMDI

HMDI is a colorless to light yellow liquid at room temperature.[1] It is valued for its contribution to the durability and weatherability of polyurethane products.

| Property | Value | Reference |

| Molecular Formula | C15H22N2O2 | [16] |

| Molecular Weight | 262.35 g/mol | [16] |

| Appearance | Colorless liquid | [16][17] |

| Density | ~1.066 g/mL at 25 °C | [16][17] |

| Melting Point | 26 °C | [16][17] |

| Flash Point | 200 °C | [6] |

Key Applications:

-

Coatings and Adhesives : HMDI is a crucial component in the manufacturing of binders and hardeners for high-performance coatings and adhesives.[6]

-

Elastomers : It is used in the production of polyurethane elastomers with excellent mechanical properties.[3][6]

-

Prepolymers : HMDI is used to create prepolymers for various polyurethane applications.[6]

Conclusion

This compound derivatives, particularly 4,4'-diaminothis compound, are indispensable precursors in the synthesis of 4,4'-dicyclohexylmethane diisocyanate (HMDI). The hydrogenation of MDA to diaminothis compound, followed by phosgenation or non-phosgene conversion to HMDI, represents a mature and vital industrial process. The choice of catalyst and reaction conditions in the hydrogenation step is crucial for achieving high yields and desired isomer ratios. While phosgenation remains a dominant manufacturing method, the development of safer, non-phosgene routes is a significant area of ongoing research and development. The unique properties of HMDI continue to drive its demand in applications requiring high-performance, light-stable polyurethanes.

References

- 1. What is this compound Diisocyanate? [enuochem.com]

- 2. Hydrogenated MDI - Wikipedia [en.wikipedia.org]

- 3. introspectivemarketresearch.com [introspectivemarketresearch.com]

- 4. CN100534974C - Process for preparing 4,4'-diamino dicyclohexyl methane by hydrogenation reaction - Google Patents [patents.google.com]

- 5. 4,4'-Diaminothis compound - Wikipedia [en.wikipedia.org]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. WO2014187094A1 - Method for preparing diamino-dicyclohexyl methane - Google Patents [patents.google.com]

- 8. patents.justia.com [patents.justia.com]

- 9. US5981801A - Hydrogenation of aromatic diamines - Google Patents [patents.google.com]

- 10. US6998507B1 - Hydrogenation of methylenedianiline - Google Patents [patents.google.com]

- 11. US9399615B2 - Catalyst and method for hydrogenation of 4,4â²-methylenedianiline - Google Patents [patents.google.com]

- 12. orbit.dtu.dk [orbit.dtu.dk]

- 13. US9272988B2 - Method for producing diisocyanates by phosgenating diamine suspensions - Google Patents [patents.google.com]

- 14. CN103553969B - Preparation method of 4,4'-dicyclohexylmethane diisocyanate - Google Patents [patents.google.com]

- 15. CN103553969A - Preparation method of 4,4'-dicyclohexylmethane diisocyanate - Google Patents [patents.google.com]

- 16. HMDI, Hydrogenated MDI, 4,4′-Methylenebis(cyclohexyl isocyanate) | this compound 4,4'-diisocyanate (mixture of isomers) | 5124-30-1 | this compound 4,4'-diisocyanate (mixture of isomers) | Ottokemi™ Product [ottokemi.com]

- 17. This compound 4,4'-diisocyanate (mixture of isomers) 5124-30-1 India [ottokemi.com]

Dicyclohexylmethane: A Technical Guide to Industrial and Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dicyclohexylmethane, and its derivatives, represent a versatile class of cycloaliphatic compounds with significant and expanding applications across various industrial and research sectors. From the production of high-performance polymers to their emerging role in renewable energy storage, these molecules offer a unique combination of durability, stability, and reactivity. This technical guide provides a comprehensive overview of the core applications of this compound, with a focus on its key derivatives: 4,4'-diaminothis compound and this compound 4,4'-diisocyanate (HMDI).

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound and its derivatives is crucial for their effective application. The following table summarizes key quantitative data for these compounds.

| Property | This compound | 4,4'-Diaminothis compound (mixture of isomers) | This compound 4,4'-Diisocyanate (HMDI) (mixture of isomers) |

| Molecular Formula | C13H24 | C13H26N2 | C15H22N2O2 |

| Molecular Weight ( g/mol ) | 180.33 | 210.36 | 262.35 |

| Appearance | Colorless liquid | Colorless to yellowish liquid or solid | Colorless to light-yellow liquid |

| Boiling Point (°C) | 264 | 330-331 | >395 (decomposes) |

| Melting Point (°C) | 22-24 | 35-45 | < -10 |

| Density (g/mL at 25°C) | ~0.87 | 0.95 | 1.07 |

| Flash Point (°C) | ~127-130 | >110 | >201 |

| Water Solubility | Insoluble | Slightly soluble | Reacts with water |

Industrial Applications

The primary industrial applications of this compound derivatives are centered around polymer chemistry, where they serve as vital building blocks for materials with enhanced performance characteristics.

Epoxy Resin Curing Agents